N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine
Description
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H20N2/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3 |
InChI Key |
YMDSREVBWCEZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
General Molecular Characteristics
| Property | Data |
|---|---|
| Molecular Formula | C16H22N2 |
| Molecular Weight | ~234.36 g/mol (free base) |
| IUPAC Name | N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine |
| CAS Number | 1269151-13-4 (dihydrochloride salt) |
| Salt Form | Dihydrochloride |
| Physical Form | Powder (dihydrochloride salt) |
| Purity (commercial samples) | ~95% |
The compound is often isolated and handled as its dihydrochloride salt for stability and ease of purification.
Synthetic Routes and Preparation Methods
Retrosynthetic Considerations
The key synthetic challenge is the formation of the methylene bridge linking the 4-position of the 2-methylquinoline ring to the cyclopentanamine nitrogen. This typically involves:
- Functionalization of the quinoline ring at the 4-position (commonly via halogenation or activation)
- Nucleophilic substitution or reductive amination with cyclopentanamine or its derivatives
Common Synthetic Strategies
Reductive Amination Approach
- Starting Materials: 2-methylquinoline-4-carboxaldehyde (or 4-formyl-2-methylquinoline) and cyclopentanamine
- Procedure: The aldehyde and amine are reacted under reductive amination conditions, typically in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Outcome: Formation of the secondary amine linkage via a methylene bridge at the 4-position of the quinoline ring.
This method is widely employed due to its mild conditions and good yields, avoiding the need for pre-activated halogenated intermediates.
Nucleophilic Substitution on 4-Halogenated Quinoline
- Starting Materials: 4-chloro-2-methylquinoline or 4-bromo-2-methylquinoline and cyclopentanamine
- Procedure: The halogenated quinoline undergoes nucleophilic aromatic substitution (SNAr) with cyclopentanamine acting as the nucleophile.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
- Outcome: Direct displacement of the halogen by the cyclopentanamine nitrogen, forming the desired product.
This method requires preparation or availability of the halogenated quinoline precursor but can be effective for scale-up.
Representative Preparation Procedure (Literature-Based)
Analytical and Characterization Data
- NMR Spectroscopy: ^1H NMR confirms the presence of quinoline aromatic protons, methyl group at position 2, methylene bridge protons, and cyclopentanamine ring protons.
- Mass Spectrometry: Molecular ion peaks consistent with C16H22N2 and its salt forms.
- Melting Point: Typically reported for dihydrochloride salt; varies with purity.
- Elemental Analysis: Confirms composition consistent with dihydrochloride salt.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2-methylquinoline-4-carboxaldehyde + cyclopentanamine | NaBH3CN or NaBH(OAc)3, mild solvents | Mild conditions, good selectivity | Requires aldehyde precursor |
| Nucleophilic Aromatic Substitution | 4-halogenated-2-methylquinoline + cyclopentanamine | Polar aprotic solvent, heat | Direct substitution, scalable | Requires halogenated intermediate |
| Salt Formation | Free base product + HCl | Acid-base reaction, crystallization | Improves stability and handling | Additional purification step |
Research Findings and Notes
- The reductive amination route is preferred in research due to operational simplicity and fewer side reactions.
- The availability of 2-methylquinoline-4-carboxaldehyde is a critical factor; it can be synthesized via oxidation of methyl groups or formylation reactions on quinoline derivatives.
- The dihydrochloride salt form enhances aqueous solubility, which is beneficial for biological assays and storage.
- No significant alternative synthetic routes such as metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) have been reported specifically for this compound, likely due to the efficiency of reductive amination and SNAr methods.
- Safety considerations include handling hydrochloride salts with appropriate personal protective equipment due to irritant properties.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted cyclopentanamine compounds.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- PQ401 replaces the cyclopentanamine with a urea group, enhancing hydrogen-bonding capacity, which is critical for kinase inhibition .
- Compound 23 demonstrates that fluorinated aromatic systems and piperidyl groups significantly boost REV-ERB inhibitory activity compared to simpler analogs .
- Chlorophenyl derivatives (e.g., N-[(4-Chlorophenyl)methyl]cyclopentanamine ) are intermediates in agrochemical synthesis, highlighting the versatility of cyclopentanamine derivatives .
Physicochemical Properties
- Lipophilicity (LogD) : The radiolabeled analog [11C]82 exhibits a LogD₀ct,7.4 value reflective of moderate lipophilicity, suitable for blood-brain barrier penetration in neuroimaging . Substitution with electron-withdrawing groups (e.g., chlorine in N-[(4-Chlorophenyl)methyl]cyclopentanamine ) may further increase LogD, enhancing membrane permeability .
- Solubility : Cyclopentanamine derivatives with polar substituents (e.g., methoxy in [11C]82 ) show improved aqueous solubility compared to purely aromatic analogs .
Biological Activity
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a 2-methylquinoline moiety linked to a cyclopentanamine through a methylene bridge. Its molecular formula is approximately with a molecular weight of about 256.35 g/mol. The quinoline structure is known for its various pharmacological effects, including anticancer and antimicrobial properties.
This compound exhibits several mechanisms of action:
- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by interacting with tubulin, disrupting microtubule dynamics essential for cell division. It binds to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various pathogens, potentially making it useful in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE), which could be beneficial in treating diseases related to enzyme dysfunction.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Target/Mechanism | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | Tubulin (Colchicine site) | 0.32 µM (COLO205) | |
| Antimicrobial | Various bacterial strains | MIC = 10 µg/mL | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 50 µM |
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics suggest that this compound has favorable absorption and distribution characteristics. Toxicological evaluations indicate a low risk of cardiotoxicity and mutagenicity, making it a promising candidate for further development in drug formulation.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including colon cancer (COLO205) cells, through apoptosis induction.
- Antimicrobial Efficacy : The compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Enzyme Interaction Studies : Binding affinity studies revealed that this compound effectively inhibits AChE, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
